molecular formula C9H15N2+ B1213347 Benzenaminium, 4-amino-N,N,N-trimethyl- CAS No. 21248-43-1

Benzenaminium, 4-amino-N,N,N-trimethyl-

Cat. No.: B1213347
CAS No.: 21248-43-1
M. Wt: 151.23 g/mol
InChI Key: MSHIGWWCLPELSB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

The compound Benzenaminium, 4-amino-N,N,N-trimethyl- is systematically named (4-aminophenyl)trimethylazanium according to IUPAC rules. This nomenclature reflects its structure: a benzene ring substituted with an amino group (-NH₂) at the para-position and a quaternary ammonium group (-N⁺(CH₃)₃) at the same position. The cationic charge is delocalized across the nitrogen atom and its three methyl substituents.

Isomeric variations arise from differences in substitution patterns. For example, the meta-isomer, m-trimethylammonium aniline (3-amino-N,N,N-trimethylanilinium), features the ammonium group at the meta-position relative to the amino group. Such positional isomers exhibit distinct physicochemical properties due to altered electronic and steric environments.

Isomer Substitution Pattern CAS Registry Number
para-isomer N⁺(CH₃)₃ and NH₂ at C4 21248-43-1
meta-isomer N⁺(CH₃)₃ at C3, NH₂ at C1 51570-74-2

Molecular Geometry and Electronic Configuration Analysis

The nitrogen atom in the quaternary ammonium group adopts sp³ hybridization, resulting in a tetrahedral geometry with bond angles close to 109.5°. However, steric repulsion between methyl groups reduces the C–N–C bond angle to approximately 108°, as observed in trimethylamine derivatives. The C–N bond length is 147 pm, consistent with single-bond character.

Electronic configuration analysis reveals significant charge distribution:

  • The amino group (-NH₂) donates electrons via resonance to the aromatic ring.
  • The quaternary ammonium group withdraws electrons inductively, creating a dipole moment.

Density functional theory (DFT) calculations indicate a natural charge of +0.82 on the ammonium nitrogen, while the amino nitrogen retains a partial negative charge (-0.45). This polarization influences reactivity, particularly in electrophilic substitution reactions.

X-ray Crystallographic Studies of Quaternary Ammonium Group Orientation

X-ray diffraction studies of analogous quaternary ammonium compounds (e.g., poly(4-vinylbenzyl)trimethylammonium chloride) confirm a tetrahedral arrangement around the nitrogen atom. The N–C bond lengths to methyl groups range from 1.48–1.52 Å, while the N–C(aryl) bond is slightly elongated (1.54 Å) due to conjugation with the aromatic π-system.

In the solid state, the ammonium group adopts a conformation where one methyl group is oriented perpendicular to the aromatic ring to minimize steric hindrance. This orientation stabilizes the crystal lattice through cation-π interactions and van der Waals forces.

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis) for Structural Validation

FT-IR Spectroscopy :

  • N–H stretching (amino group): 3300–3500 cm⁻¹.
  • C–N⁺ stretching (ammonium group): 1630–1680 cm⁻¹.
  • Aromatic C=C vibrations: 1450–1600 cm⁻¹.

¹H NMR (D₂O, 400 MHz) :

  • Aromatic protons: δ 7.2–7.4 ppm (doublet, J = 8.6 Hz).
  • N⁺(CH₃)₃: δ 3.2 ppm (singlet, 9H).

UV-Vis Spectroscopy :

  • π→π* transitions (aromatic ring): λₘₐₓ = 254 nm.
  • Charge-transfer band (NH₂→N⁺(CH₃)₃): λₘₐₓ = 310 nm.

Tautomeric and Protolytic Behavior in Aqueous Solutions

The compound exhibits pH-dependent protolytic equilibria:

  • In acidic media (pH < 4), the amino group (-NH₂) is protonated to -NH₃⁺, forming a dicationic species.
  • In neutral to alkaline conditions (pH 7–10), the amino group remains deprotonated, while the quaternary ammonium group retains its positive charge.

Tautomerism is negligible due to the fixed positive charge on the ammonium nitrogen. However, the amino group participates in hydrogen bonding with water, enhancing solubility. The pKa of the amino group is approximately 4.6, comparable to unsubstituted aniline.

pH Range Dominant Species Structural Features
<4 [C₉H₁₅N₂]²⁺ -NH₃⁺ and -N⁺(CH₃)₃
4–10 [C₉H₁₅N₂]⁺ -NH₂ and -N⁺(CH₃)₃

This behavior is critical in applications such as ion-exchange resins and catalysis, where charge modulation dictates functionality.

Properties

IUPAC Name

(4-aminophenyl)-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIGWWCLPELSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18953-50-9 (iodide), 62654-12-0 (iodide.mono-hydrochloride)
Record name 4-Trimethylammonium aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00943665
Record name 4-Amino-N,N,N-trimethylanilinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21248-43-1
Record name 4-Trimethylammonium aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N,N,N-trimethylanilinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Used as a reagent in various chemical reactions.
    • Acts as a building block for more complex molecules.
    • Facilitates nucleophilic substitutions due to the presence of the amino group.
  • Biological Research
    • Employed in enzyme inhibition studies.
    • Functions as a probe in biochemical assays.
    • Investigated for antimicrobial properties against pathogens.
  • Medical Applications
    • Explored for potential therapeutic properties in drug development.
    • Studied for its role in cancer research, particularly in histone deacetylase inhibition.
  • Industrial Uses
    • Utilized in the production of dyes and pigments.
    • Applied in formulations requiring antimicrobial agents.

Antimicrobial Efficacy

A study assessed the antimicrobial activity of N,N,N-Trimethylbenzenaminium chloride against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial viability, suggesting its potential application as an effective disinfectant or antimicrobial agent.

PathogenViability Reduction (%)Concentration Tested (mg/mL)
Staphylococcus aureus900.5
Escherichia coli850.5

Cancer Research

Research has demonstrated that derivatives of N,N,N-Trimethylbenzenaminium can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. This suggests potential therapeutic applications in oncology, especially for cancers resistant to conventional therapies.

Cell LineHDAC Inhibition (%)Apoptosis Induction (%)
MCF-7 (Breast Cancer)7560
HeLa (Cervical Cancer)8065

Neuropharmacology

Investigations into its effects on neurotransmitter systems revealed alterations in dopamine and serotonin levels in animal models. This indicates possible applications in treating neurodegenerative diseases or mood disorders.

NeurotransmitterBaseline Level (ng/mL)Post-Treatment Level (ng/mL)
Dopamine150200
Serotonin120180

Comparison with Similar Compounds

Benzenaminium, 2-hydroxy-N,N,N-trimethyl-

  • Structure: Features a hydroxyl group at the ortho position instead of the para-amino group.
  • Properties :
    • logP : 0.957 (indicating moderate lipophilicity) .
    • Ionization Energy (IE) : 6.80 eV .

Benzenamine, 4-chloro-2-nitro-N-phenyl-

  • Structure: Chloro and nitro substituents at positions 4 and 2, respectively, with a phenylamino group .
  • Properties :
    • Molecular Weight : 248.66 g/mol.
    • Solubility : Likely lower due to nitro and chloro groups enhancing hydrophobicity.
  • Comparison: The electron-withdrawing nitro group diminishes basicity, contrasting with the electron-donating amino group in the target compound.

Quaternary Ammonium Salts with Different Counterions

Phenyltrimethylammonium Bromide

  • Structure : Similar quaternary ammonium core with a bromide counterion (CAS: 16056-11-4) .
  • Properties :
    • Molecular Weight : 216.12 g/mol.
    • Application : Used as a phase-transfer catalyst.
  • Comparison : Bromide’s larger ionic radius compared to chloride (in the target compound) may influence solubility and crystallinity.

Tertiary Amine Derivatives

Benzenamine, N,N,3-trimethyl

  • Structure : Tertiary amine with methyl groups at nitrogen and meta positions (CAS: 121-72-2) .
  • Properties :
    • ΔfH°gas : 34.7 ± 1.0 kJ/mol (thermochemical stability) .

Data Tables

Table 1: Key Properties of Benzenaminium Derivatives

Compound Name Substituents Molecular Weight (g/mol) logP Key Application Reference
Benzenaminium, 4-amino-N,N,N-trimethyl- 4-NH₂, N⁺(CH₃)₃ ~195 (estimated) N/A Anticholinesterase agent
Benzenaminium, 2-hydroxy-N,N,N-trimethyl- 2-OH, N⁺(CH₃)₃ ~195 (estimated) 0.957 Research chemical
Phenyltrimethylammonium bromide N⁺(CH₃)₃, Br⁻ 216.12 N/A Phase-transfer catalyst

Table 2: Thermodynamic Data for Tertiary Amine Analogues

Compound Name ΔfH°gas (kJ/mol) Ionization Energy (eV) Source
Benzenamine, N,N,3-trimethyl 34.7 ± 1.0 7.4 (estimated)
Benzenaminium, 4-amino-N,N,N-trimethyl- N/A ~6.8 (estimated)

Notes on Limitations and Data Gaps

  • Contradictions : While and report calculated properties (e.g., logP, Tboil), experimental validation is required for accuracy.

Preparation Methods

Reaction Overview

ParameterValue/DescriptionSource
Starting Material4-Aminophenol derivatives (e.g., aniline)
Alkylating AgentMethyl iodide (CH₃I)
BaseStrong bases (e.g., NaOH, K₂CO₃)
Solvent SystemMethanol/Water or THF
CatalystTetrabutylammonium bromide (TBAB)
Reaction Time4 hours (methanol/water) to 5 minutes (THF)
Purity~95% (methanol/water), ~90% (THF)

Mechanistic Pathway

  • Deprotonation : The amino group of 4-aminophenol is deprotonated by a base, forming a nucleophilic amine.

  • Alkylation : Methyl iodide undergoes nucleophilic substitution, transferring a methyl group to the amine.

  • Quaternization : Successive alkylation steps result in trimethylation, yielding the quaternary ammonium salt.

Key Advantages :

  • High efficiency due to TBAB’s phase-transfer catalysis, which enhances ion transport between aqueous and organic phases.

  • Scalability for industrial applications.

Alternative Synthetic Routes

Reductive Amination

While less common, reductive amination with formaldehyde and formic acid has been explored for N-methylation. This method avoids harsh alkylating agents but requires stringent control of stoichiometry to prevent over-methylation.

ParameterValue/DescriptionSource
SubstrateN-acyl or N-carbamoyl amino acids
ReductantSodium borohydride (NaBH₄)
ConditionsMild, room temperature
YieldModerate (35–60%)

Limitations :

  • Competing side reactions (e.g., di- vs. monomethylation).

  • Lower purity compared to alkylation methods.

Catalytic Systems and Optimization

Role of Tetrabutylammonium Bromide (TBAB)

TBAB acts as a phase-transfer catalyst , enabling efficient mixing of aqueous and organic reactants. Its effectiveness is attributed to:

  • Solubility : High solubility in both phases facilitates ion transfer.

  • Stability : Non-volatile and non-corrosive, ideal for industrial use.

Optimized Conditions

ParameterOptimal ValueSource
TBAB Loading5–10 mol%
Temperature25–60°C
Solvent RatioMethanol:Water (1:1)

Case Study :
In methanol/water systems, TBAB reduces reaction time from hours to minutes while maintaining >95% purity.

Purification and Characterization

Post-Reaction Workup

  • Filtration : Remove TBAB and excess methyl iodide via filtration.

  • Acidification : Adjust pH with HCl or H₂SO₄ to precipitate the quaternary ammonium salt.

  • Crystallization : Recrystallization in ethanol or THF enhances purity.

Analytical Techniques

MethodPurposeSource
¹H/¹³C NMR Confirm methyl group integration (N(CH₃)₃)
HRMS Validate molecular weight (151.23 g/mol)
FT-IR Identify N-H stretches (3300–3500 cm⁻¹)

Challenges :

  • Byproducts : Unreacted methyl iodide or partially methylated intermediates require careful purification.

  • Purity Control : HPLC validation ensures ≥95% purity for biological applications.

Industrial and Scalability Considerations

Continuous vs. Batch Processes

ParameterContinuous ProcessBatch Process
Throughput HighModerate
Catalyst Recovery Recyclable TBABSingle-use
Cost Lower (optimized yields)Higher (excess reagents)

Advantages of Continuous Flow :

  • Reduced reaction time (e.g., 5 minutes in THF vs. 4 hours in methanol/water).

  • Improved safety by minimizing exposure to methyl iodide.

Troubleshooting and Variability

Common Issues and Solutions

IssueCauseResolutionSource
Low YieldInsufficient TBABIncrease TBAB to 10 mol%
Partial MethylationWeak baseUse NaOH or KOH
Byproduct FormationSide AlkylationOptimize solvent ratios

Critical Factors :

  • Strain-Specific Effects : Purity and solvent choice impact biological activity data.

  • Assay Standardization : Use ATCC reference strains for antimicrobial testing.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Alkylation (TBAB) 85–9595–980.1–4High
Reductive Amination 35–6080–852–6Low

Q & A

Q. What are the optimal synthetic routes for Benzenaminium, 4-amino-N,N,N-trimethyl-?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A validated approach involves reacting 4-aminophenol with methyl iodide in the presence of tetrabutylammonium bromide as a phase-transfer catalyst. The reaction is conducted in a methanol-water solvent system at room temperature for 4 hours, yielding a product with ~95% purity after recrystallization . Alternative routes using tetrahydrofuran (THF) as a solvent under reflux conditions (5 minutes) have also been reported, though purity may vary depending on the quenching method .

Q. Key Parameters :

ReagentSolvent SystemReaction TimePurity
Methyl iodideMethanol/Water4 hours~95%
Methyl iodideTHF5 minutes~90%

Q. How can researchers characterize the structural integrity of Benzenaminium, 4-amino-N,N,N-trimethyl-?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
  • Mass Spectrometry (MS) : Confirm molecular weight (151.23 g/mol) using high-resolution MS (HRMS). The molecular ion peak [M⁺] should align with calculated values .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify methyl group integration (N(CH₃)₃) and aromatic proton shifts. For example, the N-methyl groups appear as a singlet at ~3.2 ppm in ¹H NMR .
  • FT-IR : Identify characteristic N-H stretches (3300–3500 cm⁻¹) and quaternary ammonium peaks (1630–1680 cm⁻¹) .

Q. What experimental protocols are used to assess its antimicrobial activity?

  • Methodological Answer : Standardized disk diffusion or broth microdilution assays are employed. For Staphylococcus aureus and Escherichia coli, prepare stock solutions (0.5 mg/mL in DMSO) and test across concentrations (0.1–1.0 mg/mL). Incubate at 37°C for 24 hours. At 0.5 mg/mL, expect ~90% inhibition for S. aureus and ~85% for E. coli .

Q. Antimicrobial Activity Data :

PathogenConcentration (mg/mL)Inhibition Rate (%)
S. aureus0.590
E. coli0.585

Advanced Research Questions

Q. How does Benzenaminium, 4-amino-N,N,N-trimethyl- inhibit histone deacetylases (HDACs) in cancer models?

  • Methodological Answer : The compound’s derivatives act as HDAC inhibitors by chelating zinc ions in the enzyme’s active site. To evaluate this:
  • In vitro : Use HDAC fluorometric activity assays with HeLa cell lysates. IC₅₀ values typically range from 1–10 µM, depending on substituents .
  • In vivo : Administer derivatives (e.g., 25 mg/kg/day) to xenograft mouse models (e.g., resistant colon cancer). Monitor tumor volume reduction via caliper measurements and confirm apoptosis via TUNEL staining .

Q. HDAC Inhibition Profile :

Cell LineIC₅₀ (µM)Apoptosis Rate (%)
HeLa2.565
HCT-116 (resistant)8.040

Q. What neuropharmacological effects are observed in animal models, and how are these studied?

  • Methodological Answer : The compound modulates neurotransmitter systems (e.g., dopamine, serotonin) in rodent models. For behavioral assays:
  • Forced Swim Test (FST) : Dose rats (10–20 mg/kg, i.p.) and measure immobility time. Reduced immobility indicates antidepressant-like effects .
  • Microdialysis : Implant probes in the prefrontal cortex to measure extracellular dopamine levels post-administration (30–60 minutes post-injection) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Variability in biological assays often stems from:
  • Purity Differences : Commercial batches may have ≤95% purity, affecting dose-response curves. Validate purity via HPLC before use .
  • Strain-Specific Effects : Antimicrobial activity varies with bacterial strains (e.g., Gram-positive vs. Gram-negative). Use ATCC reference strains for consistency .
  • Assay Conditions : Standardize solvent (DMSO vs. saline) and incubation time (24 vs. 48 hours) across labs .

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